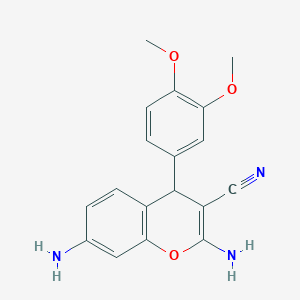
2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives, including compounds similar to 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, typically involves multicomponent reactions that offer high yields and diverse structural possibilities. For instance, Vereshchagin et al. (2017) describe a multicomponent synthesis approach for 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, yielding structures characterized by a variety of techniques including IR, XRD, and NMR studies (Vereshchagin et al., 2017). This method reflects the general synthetic route that could be adapted for the specific compound .
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of chromene derivatives. The study by Zhuang et al. (2006) on a closely related compound provides insight into the crystal structure, confirming its composition and arrangement through monoclinic space group measurements and various spectral analyses (Zhuang et al., 2006).
Chemical Reactions and Properties
Chromene derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Sharma et al. (2015) detail the synthesis and crystal structure of similar carbonitrile compounds, shedding light on potential reactivity and chemical behavior through X-ray diffraction and hydrogen bonding analysis (Sharma et al., 2015).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments. Studies like those by Sharma et al. (2015) offer insights into these properties through detailed characterization efforts, including X-ray crystallography and spectroscopic analysis (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including their reactivity, stability, and interactions with various reagents, are of significant interest. The work by Costa et al. (2008) on the condensation of salicylaldehydes and malononitrile to synthesize new dimeric chromene derivatives provides valuable information on the chemical behavior and potential applications of these compounds (Costa et al., 2008).
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
- 2,7-Diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile derivatives demonstrate significant bioactivity. For instance, certain chromene derivatives have been shown to completely inhibit the growth of fungi like Aspergillus spp. and substantially reduce the production of ochratoxin A, a potent mycotoxin (Costa et al., 2008). Additionally, some chromene derivatives exhibit potent antibacterial effects against pathogenic strains such as Staphylococcus epidermidis and Bacillus subtilis, suggesting their potential as new antibacterial drugs (Moshafi et al., 2016).
Crystal Structure and Synthesis
- Research on the crystal structure and synthesis of chromene derivatives, including 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, has been extensive. Studies have detailed the synthesis process and confirmed structures through IR, 1H NMR, and X-ray diffraction techniques. These investigations provide foundational knowledge for the development of chromene-based compounds with specific biological and chemical properties (Zhuang et al., 2006), (Sharma et al., 2015).
Antimicrobial and Antitumor Agents
- Some novel chromene derivatives, synthesized from reactions involving 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, have shown significant antimicrobial and antitumor activities. These findings underscore the potential of chromene derivatives in the development of new therapeutic agents for treating infections and cancer (El-Shaaer, 2013).
Corrosion Inhibition
- Chromene derivatives, including those similar to 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, have been investigated for their use as corrosion inhibitors. They have shown effectiveness in protecting metals like steel in corrosive environments, indicating their potential application in industrial settings (Ansari et al., 2017).
Eigenschaften
IUPAC Name |
2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-22-14-6-3-10(7-16(14)23-2)17-12-5-4-11(20)8-15(12)24-18(21)13(17)9-19/h3-8,17H,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEROQGCBKTCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385556 | |
| Record name | 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5271-24-9 | |
| Record name | 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



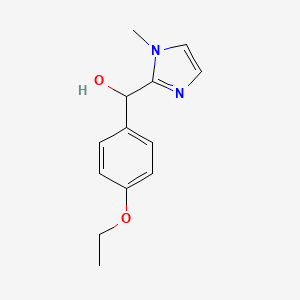

![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)
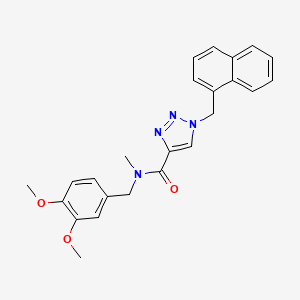

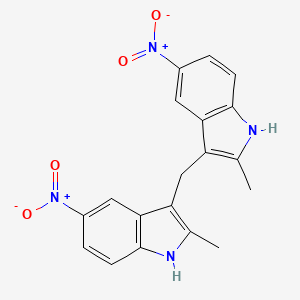
![4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977587.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)
![1-[4-(2-nitrophenoxy)butyl]pyrrolidine](/img/structure/B4977600.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B4977604.png)
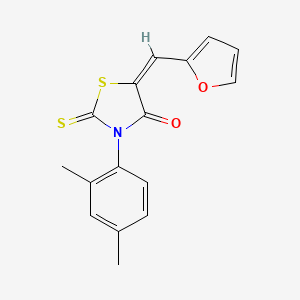
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
![N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977628.png)
![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)